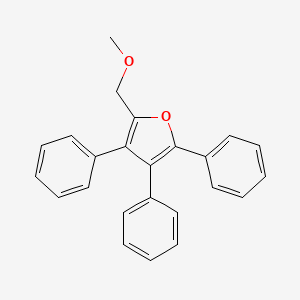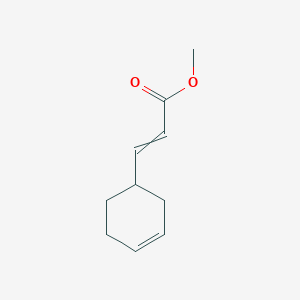![molecular formula C7H10N2O6S2 B14339660 Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- CAS No. 105961-20-4](/img/structure/B14339660.png)
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is an organosulfur compound with the molecular formula C₇H₁₀N₂O₆S₂. This compound is a derivative of benzenesulfonic acid, characterized by the presence of amino and sulfomethylamino groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require concentrated sulfuric acid for sulfonation, followed by the addition of appropriate reagents to introduce the amino and sulfomethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino groups, potentially forming different amines.
Substitution: The compound can undergo electrophilic aromatic substitution, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound, lacking the amino and sulfomethylamino groups.
Sulfanilic acid: Contains an amino group but lacks the sulfomethylamino group.
p-Toluenesulfonic acid: Contains a methyl group instead of the amino and sulfomethylamino groups.
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is unique due to the presence of both amino and sulfomethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
105961-20-4 |
|---|---|
Molekularformel |
C7H10N2O6S2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-amino-4-(sulfomethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O6S2/c8-6-3-5(9-4-16(10,11)12)1-2-7(6)17(13,14)15/h1-3,9H,4,8H2,(H,10,11,12)(H,13,14,15) |
InChI-Schlüssel |
GWMSUPQGLMRCRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NCS(=O)(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



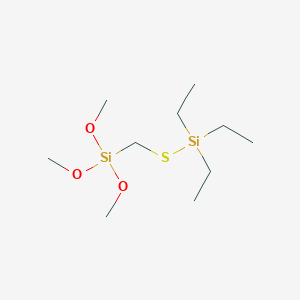
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)

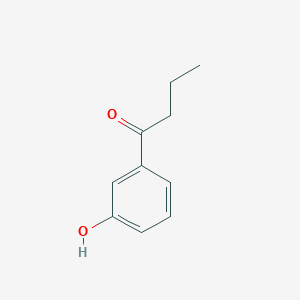


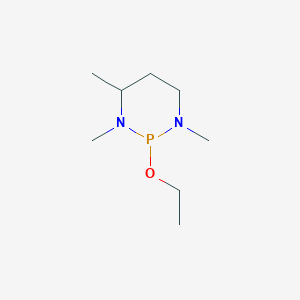
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
